N-t-Butoxycarbonyl-valacyclovir-d8 is a deuterated derivative of valacyclovir, which is an antiviral medication primarily used for treating infections caused by herpes viruses. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, enhancing its stability and solubility. Its molecular formula is , with a molecular weight of approximately 432.501 g/mol. The presence of deuterium atoms in its structure makes it particularly valuable for various analytical applications, including metabolic studies and drug tracing due to the unique properties of deuterium-labeled compounds.
N-t-Butoxycarbonyl-valacyclovir-d8 is classified as an antiviral agent, specifically targeting herpes simplex virus types 1 and 2, as well as varicella-zoster virus. Its classification stems from its structural similarity to valacyclovir, which is widely recognized in antiviral therapy. The compound is utilized in research settings for studying drug metabolism and pharmacokinetics due to its stable isotope labeling .
The synthesis of N-t-Butoxycarbonyl-valacyclovir-d8 typically involves several key steps:
These methods are designed to optimize yield while minimizing by-product formation and ensuring the stability of the final compound.
N-t-Butoxycarbonyl-valacyclovir-d8 undergoes various chemical reactions that are critical for its function as an antiviral agent:
These reactions are essential for synthesizing various analogs and studying their biological activities.
The mechanism of action for N-t-Butoxycarbonyl-valacyclovir-d8 involves several steps:
The deuterated form enhances tracking within biological systems, making it valuable for pharmacokinetic studies that elucidate how the drug interacts with viral enzymes and cellular components.
N-t-Butoxycarbonyl-valacyclovir-d8 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 432.501 g/mol |
Appearance | Solid powder |
Solubility | Soluble in DMSO; ≥ 25 mg/mL |
Storage | Store at -20°C |
These properties are critical for determining how the compound behaves in various environments and applications .
N-t-Butoxycarbonyl-valacyclovir-d8 has significant applications in scientific research:
These applications demonstrate the compound's versatility in advancing our understanding of antiviral therapies and drug interactions .
N-t-Boc-valacyclovir-d8 is systematically named as 2-((2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)ethyl (tert-butoxycarbonyl)-D-valinate-d8, reflecting its multi-component structure. The compound incorporates eight deuterium atoms (d8) at the valine methyl groups (CD₃ and CD groups) and features a Boc group protecting the valine amine functionality. Its molecular formula is C₁₈H₂₀D₈N₆O₆, with a molecular weight of 432.5 g/mol, distinguishing it from the non-deuterated analogue (C₁₈H₂₈N₆O₆, MW 424.45 g/mol) [2] [6]. The CAS number 502421-44-5 specifically identifies the non-deuterated N-t-Boc-valacyclovir, while deuterated variants follow distinct registry numbers [2].
Table 1: Structural Characteristics of N-t-Boc-valacyclovir-d8 and Related Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|---|
N-t-Boc-valacyclovir | 502421-44-5 | C₁₈H₂₈N₆O₆ | 424.45 | Boc-protected valine, non-deuterated |
N-t-Boc-valacyclovir-d8 | Not specified | C₁₈H₂₀D₈N₆O₆ | 432.5 | Deuterated valine methyl groups (CD₃, CD) |
Valacyclovir-d8 HCl | 1279033-32-7 | C₁₃H₁₂D₈ClN₆O₄ | 368.85 | Deuterated prodrug without Boc protection |
N-Boc-D-valacyclovir | 2519848-33-8 | C₁₈H₂₈N₆O₆ | 424.5 | D-valine enantiomer, non-deuterated |
Stereochemically, the valine moiety exists as the L-enantiomer in valacyclovir-d8, mirroring the pharmacologically active form of valacyclovir. The Boc group (tert-butyloxycarbonyl) serves as an acid-labile protecting group, which is selectively removable under mild acidic conditions to generate valacyclovir-d8 hydrochloride [6]. This protection is essential during synthetic sequences to prevent undesired side reactions at the amine group.
N-t-Boc-valacyclovir-d8 functions primarily as a high-value synthetic precursor in the production of deuterium-labeled valacyclovir-d8 hydrochloride (CAS 1279033-32-7). The synthesis involves a multi-step process: 1) Preparation of deuterated N-Boc-valine using D₈-valine precursors, 2) Coupling to acyclovir via esterification, and 3) Boc deprotection to yield the final active pharmaceutical ingredient (API) analog [3]. The Boc protection strategy is critical for achieving high regioselectivity during ester bond formation, minimizing side reactions, and facilitating purification [2] [6].
In analytical chemistry, valacyclovir-d8 hydrochloride derived from this intermediate serves as an internal standard for mass spectrometry-based quantification of valacyclovir in biological matrices. Its utility stems from:
Table 2: Analytical Advantages of Deuterated Valacyclovir from N-t-Boc-valacyclovir-d8
Parameter | Non-Deuterated Valacyclovir | Valacyclovir-d8 (from N-t-Boc-d8) | Analytical Benefit |
---|---|---|---|
Molecular Weight | 360.80 g/mol | 368.85 g/mol | Clear mass separation in MS |
Retention Time (HPLC/LC-MS) | tR ≈ 5.2 min | tR ≈ 5.2 min | Co-elution minimizes quantification variability |
Detection in Biological Matrix | Subject to ion suppression | Reduced matrix interference | Improved accuracy and precision |
Limit of Quantification (LOQ) | ≥10 ng/mL | Enables LOQ down to 1 ng/mL | Enhanced sensitivity for pharmacokinetics |
This isotopic labeling allows precise tracking of valacyclovir absorption, distribution, and conversion to acyclovir in in vivo studies, providing critical data on prodrug kinetics without isotopic cross-talk [3] [8].
N-t-Boc-valacyclovir-d8 and its derivatives provide mechanistic insights into optimizing antiviral prodrug design. Valacyclovir itself is an L-valyl ester prodrug of acyclovir, engineered to overcome the parent drug’s poor oral bioavailability (10-20% vs. 54% for valacyclovir) [1] [9]. The deuterated analog facilitates detailed studies of:
Table 3: Prodrug Activation Parameters of Valacyclovir and Related Compounds
Enzyme/Parameter | Specificity | Impact on Prodrug Design | Study Method Enabled by Deuteration |
---|---|---|---|
Human Valacyclovirase (VACVase) | Exclusively hydrolyzes α-amino acid esters | Rational design of amino acid ester prodrugs (e.g., valganciclovir) | MS-based enzyme kinetics using deuterated vs. non-deuterated substrates |
PEPT1 Transporter | Preferentially transports di/tripeptides and amino acid conjugates | Valine conjugation enhances intestinal absorption | Tracking transporter contribution using d8-labeled prodrug |
Plasma Esterases | Broad substrate specificity | Non-target activation leading to pre-systemic loss | Quantifying hepatic vs. non-hepatic activation via deuterated tracer |
The Boc-protected deuterated intermediate thus serves as a versatile molecular tool for refining prodrug strategies—particularly for nucleoside analogs like acyclovir, ganciclovir, and their derivatives—where bioavailability limitations persist [4] [9]. Recent applications extend to protease-activated prodrugs and macromolecular conjugates, where deuterated probes validate activation mechanisms without pharmacological interference [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0